Cas no 88807-02-7 (trans-2-azidocyclopentan-1-ol)
trans-2-azidocyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanol, 2-azido-, (1R,2R)-rel-
- SCHEMBL13949761
- AKOS026735809
- (1S,2S)-2-azidocyclopentan-1-ol
- 88807-02-7
- 125356-51-6
- EN300-247098
- trans-2-azidocyclopentan-1-ol
-
- Inchi: 1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1
- InChI Key: HUHPZGBAWPMUCZ-WHFBIAKZSA-N
- SMILES: O[C@H]1CCC[C@@H]1N=[N+]=[N-]
Computed Properties
- Exact Mass: 127.074561919g/mol
- Monoisotopic Mass: 127.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 34.6Ų
trans-2-azidocyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B408203-10mg |
trans-2-azidocyclopentan-1-ol |
88807-02-7 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B408203-50mg |
trans-2-azidocyclopentan-1-ol |
88807-02-7 | 50mg |
$ 160.00 | 2022-06-01 | ||
| TRC | B408203-100mg |
trans-2-azidocyclopentan-1-ol |
88807-02-7 | 100mg |
$ 250.00 | 2022-06-01 | ||
| Enamine | EN300-1234814-1.0g |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-1234814-50mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 50mg |
$94.0 | 2023-10-02 | |
| Enamine | EN300-1234814-100mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 100mg |
$140.0 | 2023-10-02 | |
| Enamine | EN300-1234814-250mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 250mg |
$200.0 | 2023-10-02 | |
| Enamine | EN300-1234814-500mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 500mg |
$374.0 | 2023-10-02 | |
| Enamine | EN300-1234814-1000mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 1000mg |
$499.0 | 2023-10-02 | |
| Enamine | EN300-1234814-2500mg |
rac-(1R,2R)-2-azidocyclopentan-1-ol |
88807-02-7 | 95.0% | 2500mg |
$978.0 | 2023-10-02 |
trans-2-azidocyclopentan-1-ol Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on trans-2-azidocyclopentan-1-ol
Comprehensive Overview of trans-2-azidocyclopentan-1-ol (CAS No. 88807-02-7): Properties, Applications, and Research Insights
trans-2-azidocyclopentan-1-ol (CAS No. 88807-02-7) is a specialized organic compound that has garnered significant attention in synthetic chemistry and pharmaceutical research. This cyclopentane derivative features an azido group (-N3) and a hydroxyl group (-OH) in a trans configuration, making it a versatile intermediate for click chemistry, drug discovery, and material science applications. Its unique structure enables participation in Huisgen cycloaddition reactions, a cornerstone of modern bioconjugation techniques.
The growing demand for click chemistry reagents and bioorthogonal probes has propelled interest in compounds like trans-2-azidocyclopentan-1-ol. Researchers frequently search for "azido alcohol synthesis" or "cyclopentane derivatives in drug design," reflecting its relevance in developing targeted therapies and diagnostic tools. The compound's stereospecificity is particularly valuable for creating chiral building blocks in asymmetric synthesis.
From a structural perspective, CAS 88807-02-7 exhibits polar characteristics due to its functional groups, with the azido moiety providing exceptional reactivity for copper-catalyzed or strain-promoted reactions. Recent publications highlight its utility in creating PEGylated biomolecules and fluorescent tags, addressing trending topics like "next-generation bioconjugation methods" and "non-invasive imaging probes." The compound's stability under physiological conditions makes it suitable for in vivo labeling studies.
Industrial applications of trans-2-azidocyclopentan-1-ol extend to polymer modification, where it serves as a crosslinking agent for smart materials. Searches for "responsive hydrogel precursors" often lead to azido-functionalized compounds like this, as they enable precise control over material properties through photochemical or thermal triggers. The cyclopentane backbone contributes to enhanced rigidity in polymer networks compared to linear analogs.
Quality control of CAS 88807-02-7 involves rigorous analytical techniques including HPLC purity analysis, FT-IR spectroscopy (for azide confirmation), and chiral chromatography to verify the trans configuration. These protocols align with industry inquiries about "characterization of azide compounds" and "stereochemical purity assessment." Storage recommendations typically suggest anhydrous conditions at -20°C to prevent degradation of the azido functionality.
Emerging research explores the compound's role in proteolysis-targeting chimeras (PROTACs), a hot topic in drug discovery forums. The azide group facilitates modular assembly of heterobifunctional molecules, answering frequent queries about "E3 ligase ligand conjugation." Additionally, its application in glycobiology studies addresses searches for "metabolic oligosaccharide engineering tools," where azido sugars are metabolic precursors.
Environmental and handling considerations for trans-2-azidocyclopentan-1-ol follow standard organic compound protocols, with particular attention to light-sensitive reactions due to the azido group's photochemical properties. This aligns with laboratory safety searches for "handling azide compounds." The compound's low volatility reduces inhalation risks compared to smaller azides.
Future directions for 88807-02-7 research may explore its use in DNA-encoded libraries (DELs) or covalent inhibitor design, responding to trending pharmaceutical keywords. Its balanced lipophilicity (predicted LogP ~1.2) makes it attractive for blood-brain barrier penetration studies, another frequently searched topic in neuropharmacology.
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